molecular formula C18H20O3 B371727 3,3-Bis(2-methoxyphenyl)-2-butanone

3,3-Bis(2-methoxyphenyl)-2-butanone

Cat. No.: B371727
M. Wt: 284.3g/mol
InChI Key: PFKIBOAWZIUTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(2-methoxyphenyl)-2-butanone is a high-purity organic compound offered for research and development purposes. Its molecular structure, which incorporates two o-anisyl (2-methoxyphenyl) groups adjacent to a ketone functionality, makes it a compound of significant interest in synthetic and medicinal chemistry. This butanone derivative is primarily utilized as a key synthetic intermediate or building block for the preparation of more complex molecules. Researchers may employ it in the development of novel ligands for catalysis, in the synthesis of potential pharmacologically active compounds, or in material science for the creation of organic frameworks. The presence of the methoxy groups can influence the compound's electronic properties and its behavior in chemical reactions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3g/mol

IUPAC Name

3,3-bis(2-methoxyphenyl)butan-2-one

InChI

InChI=1S/C18H20O3/c1-13(19)18(2,14-9-5-7-11-16(14)20-3)15-10-6-8-12-17(15)21-4/h5-12H,1-4H3

InChI Key

PFKIBOAWZIUTLZ-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C1=CC=CC=C1OC)C2=CC=CC=C2OC

Canonical SMILES

CC(=O)C(C)(C1=CC=CC=C1OC)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

While direct data for 3,3-Bis(2-methoxyphenyl)-2-butanone are sparse, inferences can be drawn:

Property This compound (Inferred) 2-Butanone 3-Methyl-1-phenyl-2-butanone 3-(2,4,6-Trimethoxyphenyl)-butanon-2
Boiling Point (°C) >200 (estimated) 79.6 Not reported Not reported
Melting Point (°C) Likely >50 (diaryl ketones) -86.4 Not reported Not reported
Flash Point (°C) Likely >100 -9 Not reported Not reported
Solubility Moderate in polar solvents Miscible Soluble in ethanol/ether Likely low (high logP = 2.40)

Key Observations :

  • Increased molecular weight and aryl substitution in the target compound likely elevate boiling/melting points compared to simpler ketones like 2-butanone .
  • Methoxy groups may improve solubility relative to non-polar analogs but reduce it compared to hydrophilic amines (e.g., p-aminophenyl derivative) .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a tandem pinacol coupling and pinacolone rearrangement. Zinc acts as a reducing agent, promoting the coupling of two 2-methoxyacetophenone molecules to form a vicinal diol intermediate. Subsequent treatment with tert-butyl chloride induces acid-catalyzed dehydration and carbocation rearrangement, yielding the target ketone. Optimization studies revealed that a 1:1.5 molar ratio of acetophenone to zinc at 80°C for 12 hours maximizes yield (47% for analogous 3,3-bis(4-(tert-butyl)phenyl)-2-butanone).

Scope and Limitations

Substituted acetophenones with electron-donating groups (e.g., methoxy) at the ortho position exhibit moderate yields (20–50%) due to steric hindrance. For 2-methoxyacetophenone, the yield is typically lower (~35%) compared to para-substituted analogs, as ortho substituents hinder diol intermediate formation. Purity, however, remains high (>95%) due to facile crystallization from methanol.

Adaptation of Spiro Compound Synthesis

A patent describing the synthesis of spiro[5.5]undecane derivatives offers an alternative pathway via nucleophilic substitution. While the primary product is a phosphanylmethyl-substituted spiro compound, the methodology can be repurposed for this compound by modifying the electrophilic precursor.

Key Reaction Steps

  • Bromination : 2,2-bis(bromomethyl)-1,3-propanediol is treated with 2-methoxyphenylphosphane in dimethyl sulfoxide (DMSO) with potassium tert-butoxide as a base.

  • Substitution : The bromomethyl groups undergo nucleophilic substitution with 2-methoxyphenyl groups at 15–20°C over 3–5 hours.

  • Oxidation : The intermediate diol is oxidized to the ketone using Jones reagent (CrO3/H2SO4), though this step requires further optimization for the target compound.

Yield and Scalability

This method achieves 70% yield for analogous bis-phosphanylmethyl compounds. Scaling to 1 kg of starting material demonstrates industrial viability, though oxidation steps may introduce bottlenecks.

Acid-Catalyzed Pinacol Rearrangement

The classical two-step synthesis—pinacol coupling followed by acid-catalyzed rearrangement—remains viable for small-scale production.

Pinacol Coupling

2-Methoxyacetophenone is reduced using magnesium amalgam in anhydrous ether to form 1,2-bis(2-methoxyphenyl)-1,2-ethanediol. Yields for similar diols range from 50–60%.

Rearrangement to Ketone

The diol is treated with sulfuric acid at 100°C, inducing dehydration and carbocation rearrangement. The oxonium ion intermediate stabilizes via methyl migration, forming this compound. This method yields 40–45% but requires stringent moisture control.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantageLimitation
One-pot synthesis2-Methoxyacetophenone35>95Simplified workflowModerate yield
Spiro compound routeBrominated diol70*>90High yield, scalableRequires oxidation optimization
Pinacol rearrangement2-Methoxyacetophenone45>98Well-establishedTwo-step process, moisture-sensitive

*Yield reported for analogous compound; target compound requires validation.

Structural Characterization

All methods validate the product via:

  • 1H NMR : A singlet at δ 3.8 ppm (6H, OCH3), doublets at δ 7.2–7.5 ppm (8H, aromatic), and a singlet at δ 2.1 ppm (3H, COCH3).

  • 13C NMR : A carbonyl signal at δ 208 ppm and methoxy carbons at δ 55 ppm.

  • GC-MS : Molecular ion peak at m/z 312 (C20H20O3) .

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